
p-(2-Methylpropenyl)phenol acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-(2-Methylpropenyl)phenol acetate is an organic compound with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol . It is also known by other names such as p-acetoxyphenylisobutene and p-isobutenylphenol acetate . This compound is characterized by its liquid state and an odor reminiscent of anise .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-(2-Methylpropenyl)phenol acetate typically involves the acetylation of p-(2-Methylpropenyl)phenol. This reaction can be carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction conditions often include heating the mixture to facilitate the acetylation process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
p-(2-Methylpropenyl)phenol acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
Scientific Research Applications
p-(2-Methylpropenyl)phenol acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals .
Mechanism of Action
The mechanism of action of p-(2-Methylpropenyl)phenol acetate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and prevent oxidative damage .
Comparison with Similar Compounds
Similar Compounds
p-Methoxyphenol: Similar in structure but with a methoxy group instead of an acetate group.
p-Cresol: Contains a methyl group instead of an acetate group.
p-Hydroxyacetophenone: Similar but with a ketone group instead of an isobutene group
Uniqueness
p-(2-Methylpropenyl)phenol acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an isobutene group and an acetate group makes it particularly versatile in various chemical reactions and applications .
Properties
CAS No. |
53370-48-2 |
|---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
[4-(2-methylprop-1-enyl)phenyl] acetate |
InChI |
InChI=1S/C12H14O2/c1-9(2)8-11-4-6-12(7-5-11)14-10(3)13/h4-8H,1-3H3 |
InChI Key |
QJYNWXGKJUJOFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)OC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


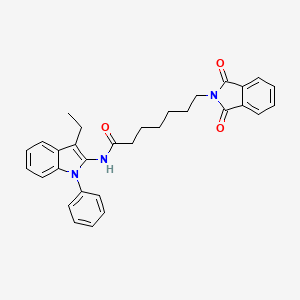

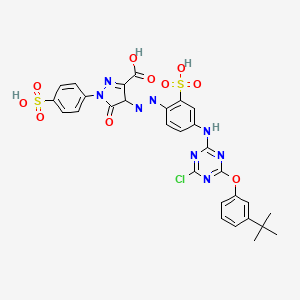
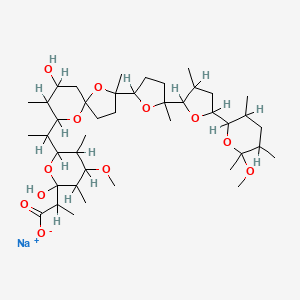


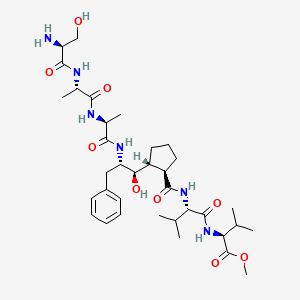
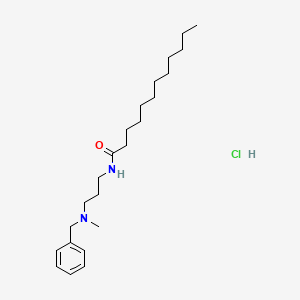
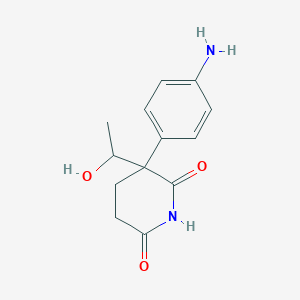
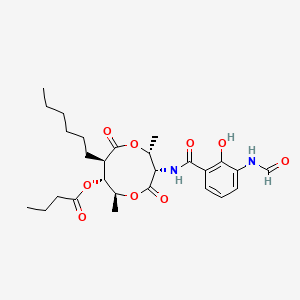
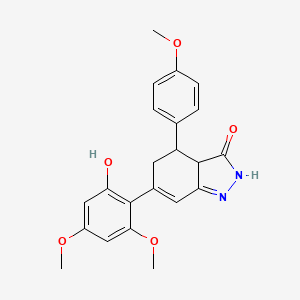
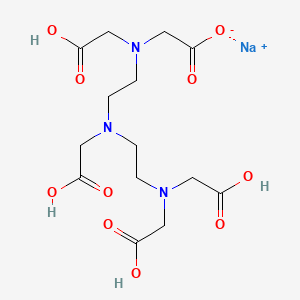
![[(4S,6S,7R,8S)-7-methoxy-12-methyl-10,13-dioxo-11-(oxolan-2-ylmethylamino)-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate](/img/structure/B12750212.png)

